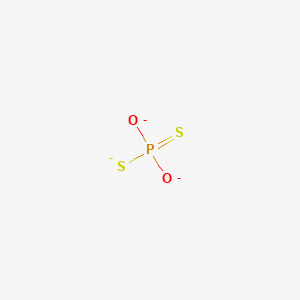

Phosphorodithioate

説明

Structure

3D Structure

特性

CAS番号 |

19073-37-1 |

|---|---|

分子式 |

O2PS2-3 |

分子量 |

127.11 g/mol |

IUPAC名 |

dioxido-sulfanylidene-sulfido-λ5-phosphane |

InChI |

InChI=1S/H3O2PS2/c1-3(2,4)5/h(H3,1,2,4,5)/p-3 |

InChIキー |

NAGJZTKCGNOGPW-UHFFFAOYSA-K |

SMILES |

[O-]P(=S)([O-])[S-] |

正規SMILES |

[O-]P(=S)([O-])[S-] |

同義語 |

dithiophosphoric acid phosphorodithioate phosphorodithioic acid phosphorodithioic acid, zinc salt phosphorodithioic acid, zinc salt (2:1) zinc dithiophosphate |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Phosphorodithioate Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of phosphorodithioate (PS2) oligonucleotides, a promising class of nucleic acid analogs for therapeutic and diagnostic applications. Phosphorodithioates offer significant advantages over their phosphorothioate counterparts, including achirality at the phosphorus center and enhanced nuclease resistance.[1][2][3] This document details the synthetic protocols, quantitative data, and relevant biological pathways associated with these molecules.

Introduction to this compound Oligonucleotides

This compound oligonucleotides are modified nucleic acids where both non-bridging oxygen atoms in the phosphodiester linkage are replaced by sulfur atoms.[1][2] This modification confers several desirable properties:

-

Achirality: Unlike phosphorothioates, which create a chiral center at each modified phosphorus atom, this compound linkages are achiral.[1][4] This eliminates the generation of a complex mixture of diastereomers during synthesis, simplifying purification and characterization.

-

Enhanced Nuclease Resistance: Phosphorodithioates exhibit even greater stability against nuclease degradation compared to phosphorothioates, prolonging their half-life in biological systems.[1][3]

-

Protein Binding: this compound-modified oligonucleotides have been shown to bind to proteins with higher affinity than their phosphodiester counterparts, making them attractive for the development of thioaptamers.[1][2]

These properties make this compound oligonucleotides valuable tools in the fields of antisense therapy, aptamers, and diagnostics.[2]

Synthesis of this compound Oligonucleotides

The synthesis of this compound oligonucleotides is typically carried out using solid-phase phosphoramidite chemistry, similar to standard DNA and RNA synthesis. The key distinction lies in the use of thiophosphoramidite monomers and a subsequent sulfurization step.[1][3][5]

Key Reagents

-

Thiophosphoramidites: These are the building blocks for this compound synthesis. The most common types employ a pyrrolidinyl thiophosphoramidite where the thiol is protected with a β-(benzoylmercapto)ethyl group.[3]

-

Activators: An efficient activator is crucial for the coupling of thiophosphoramidites. While tetrazole can be used, more efficient activators for this specific chemistry include 5-ethylthio-1H-tetrazole (ETT), 5-benzylthio-1H-tetrazole (BTT), and 4,5-dicyanoimidazole (DCI).[1]

-

Sulfurizing Reagents: After the coupling step, a sulfurizing reagent is used to convert the thiophosphite triester into a stable this compound linkage. Common sulfurizing reagents include 3-((N,N-dimethyl-aminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT) and 3-ethoxy-1,2,4-dithiazolidine-5-one (EDITH).[1] DDTT is often preferred as it can reduce the formation of phosphorothioate byproducts.[1]

Synthetic Workflow

The solid-phase synthesis of this compound oligonucleotides follows a cyclical process. The general workflow is outlined below.

Experimental Protocols

Solid-Phase Synthesis of a this compound Linkage

This protocol outlines a typical cycle for the formation of a single this compound linkage on an automated DNA synthesizer.

-

Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with 3% trichloroacetic acid (TCA) in dichloromethane.

-

Coupling: The thiophosphoramidite monomer (dissolved in anhydrous acetonitrile to a concentration of 0.1 M) is activated with an appropriate activator (e.g., 0.25 M DCI in acetonitrile) and delivered to the synthesis column. A coupling time of 3-5 minutes is typically employed.

-

Sulfurization: A solution of a sulfurizing reagent (e.g., 0.1 M DDTT in a mixture of pyridine and acetonitrile) is introduced to the column to convert the newly formed thiophosphite triester to a this compound linkage. The reaction time is typically 2-5 minutes.

-

Capping: Any unreacted 5'-hydroxyl groups are blocked by acetylation using a standard capping solution (e.g., acetic anhydride and N-methylimidazole).

These steps are repeated for each monomer addition until the desired sequence is assembled.

Deprotection and Cleavage

-

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.

-

The support is treated with concentrated aqueous ammonia at 55°C for 12-16 hours.

-

For thiophosphoramidites protected with a β-(benzoylmercapto)ethyl group, the basic deprotection conditions first remove the benzoyl group, followed by the elimination of ethylene sulfide to yield the final this compound linkage.[3]

Purification and Analysis

Crude this compound oligonucleotides are typically purified by high-performance liquid chromatography (HPLC).

-

Reverse-Phase HPLC (RP-HPLC): This is a common method for purifying DMT-on oligonucleotides. A gradient of acetonitrile in a suitable buffer (e.g., triethylammonium acetate) is used for elution.

-

Ion-Exchange HPLC (IE-HPLC): This method separates oligonucleotides based on their charge and can be used for the purification of DMT-off oligonucleotides.

The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry (MS).[6][7]

Quantitative Data

The efficiency of this compound oligonucleotide synthesis is influenced by the choice of reagents and reaction conditions. The following tables summarize key quantitative data.

Table 1: Coupling Efficiency of Thiophosphoramidites

| Activator | Coupling Efficiency (%) | Reference |

| Tetrazole | Lower efficiency (not specified) | [1] |

| DCI | 96-98 | [5] |

| ETT | High efficiency (not specified) | [1] |

| BTT | High efficiency (not specified) | [1] |

Table 2: Comparison of Sulfurizing Reagents

| Sulfurizing Reagent | Reaction Time (min) | Efficacy | Byproduct Formation | Reference |

| DDTT | 2-5 | Slightly better than Beaucage Reagent | Reduces phosphorothioate formation | [1] |

| Beaucage Reagent | 2-5 | Good | Can lead to phosphorothioate byproducts | [1] |

| EDITH | 2-5 | Effective | Not specified | [1] |

Table 3: Overall Yield and Purity

| Synthesis Scale | Overall Isolated Yield (%) | Purity by HPLC (%) | Common Impurities | Reference |

| 1 µmol | 10-30 | >90 | Phosphorothioates (8-9%), (n-1) shortmers | [5][8] |

Biological Applications and Signaling Pathways

This compound oligonucleotides have shown great promise in modulating biological pathways, particularly in the context of antisense and aptamer-based therapies.

Antisense Inhibition of Bcl-2

The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of apoptosis, and its overexpression is associated with various cancers. Antisense oligonucleotides targeting Bcl-2 mRNA can downregulate its expression and induce apoptosis in cancer cells.[9][10] this compound-modified antisense oligonucleotides offer enhanced stability for this application.

Aptamer-Mediated Inhibition of VEGF

Vascular endothelial growth factor (VEGF) is a crucial signaling protein involved in angiogenesis. Overexpression of VEGF is implicated in various diseases, including age-related macular degeneration and cancer. Aptamers, which are short, single-stranded nucleic acids that can bind to specific targets, have been developed to inhibit VEGF activity. This compound modifications can enhance the stability and binding affinity of anti-VEGF aptamers.[11]

Conclusion

The synthesis of this compound oligonucleotides is a well-established process that offers a route to highly stable and achiral nucleic acid analogs. The use of optimized thiophosphoramidite chemistry, coupled with efficient activators and sulfurizing reagents, allows for the reliable production of these valuable molecules. With their enhanced biological properties, this compound oligonucleotides are poised to play an increasingly important role in the development of novel therapeutics and diagnostics. Further research into new protecting groups and solid supports may lead to even more efficient and scalable synthetic methods in the future.

References

- 1. glenresearch.com [glenresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. glenresearch.com [glenresearch.com]

- 4. bmrat.biomedpress.org [bmrat.biomedpress.org]

- 5. academic.oup.com [academic.oup.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Phosphorothioate Oligonucleotide Quantification by μ-Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solid phase synthesis of oligodeoxyribonucleoside phosphorodithioates from thiophosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bcl-2 antisense oligonucleotide inhibits the proliferation of childhood leukemia/lymphoma cells of the B-cell lineage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antisense-mediated inhibition of BCL2 protooncogene expression and leukemic cell growth and survival: comparisons of phosphodiester and phosphorothioate oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Effect and mechanism of VEGF antisense phosphorothioate deoxynucleotides on HL-60 leukemic cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

Phosphorodithioate Backbone Modification in DNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The phosphorodithioate (PS2) backbone modification, where both non-bridging oxygen atoms in the phosphodiester linkage of DNA are replaced by sulfur, represents a significant advancement in oligonucleotide-based therapeutics. This modification imparts several desirable properties, most notably complete resistance to nuclease degradation and an achiral phosphate center, which circumvents the issue of diastereomeric mixtures associated with phosphorothioate (PS) modifications. These characteristics lead to enhanced stability, improved cellular uptake, and potent biological activity in applications such as antisense oligonucleotides and aptamers. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound-modified DNA, including detailed experimental protocols and comparative data to assist researchers in the design and development of next-generation nucleic acid therapeutics.

Introduction to this compound DNA

Oligonucleotide-based drugs have emerged as a powerful therapeutic modality, capable of targeting specific gene expression pathways. However, the clinical translation of unmodified oligonucleotides is hampered by their rapid degradation by cellular nucleases. The this compound (PS2) modification is a second-generation backbone modification that addresses this limitation by replacing both non-bridging oxygen atoms of the phosphodiester linkage with sulfur.

This substitution confers remarkable resistance to nuclease digestion, significantly extending the in vivo half-life of the oligonucleotide.[1] Unlike the more common phosphorothioate (PS) modification, which creates a chiral center at the phosphorus atom and results in a complex mixture of diastereomers, the PS2 linkage is achiral.[2] This simplifies synthesis, purification, and analysis, and eliminates the potential for differential biological activity and toxicity among stereoisomers.

Properties of this compound-Modified DNA

The introduction of this compound linkages into a DNA oligonucleotide profoundly alters its physicochemical and biological properties.

Nuclease Resistance

The most significant advantage of the PS2 modification is its exceptional resistance to degradation by a wide range of cellular nucleases. The presence of two sulfur atoms in the phosphate backbone effectively shields the linkage from enzymatic cleavage.

Table 1: Comparative Nuclease Resistance of Modified Oligonucleotides

| Linkage Type | Relative Nuclease Resistance | Key Findings |

| Phosphodiester (PO) | Low | Rapidly degraded by endo- and exonucleases.[3] |

| Phosphorothioate (PS) | Moderate to High | Significantly more resistant than PO, but still susceptible to some nucleases. The rate of degradation can be stereoisomer-dependent.[3] |

| This compound (PS2) | Very High | Highly resistant to a broad spectrum of nucleases, offering superior stability in biological fluids.[1] |

Duplex Stability

The replacement of oxygen with the larger and less electronegative sulfur atoms can influence the stability of the DNA duplex. Generally, PS2 modifications lead to a decrease in the melting temperature (Tm) of the duplex compared to unmodified DNA.

Table 2: Effect of Backbone Modification on DNA Duplex Stability

| Oligonucleotide Sequence (12-mer) | Modification | Melting Temperature (Tm) in 1 M NaCl (°C) | ΔTm per modification (°C) |

| d(CGCGAATTCGCG) | Unmodified (PO) | 68 | N/A |

| d(CGCGAATTCGCG) | Fully Phosphorothioate (PS) | 49 | -1.7 |

| d(CGCGAATTCGCG) | Fully this compound (PS2) | 21 | -4.3 |

| Data adapted from a study on a self-complementary 12-mer oligonucleotide.[4] |

Cellular Uptake

Modified oligonucleotides, including those with PS2 linkages, generally exhibit enhanced cellular uptake compared to their unmodified counterparts. This is often attributed to their increased lipophilicity and interactions with cell surface proteins.

dot

Caption: Cellular uptake of PS2-modified oligonucleotides.

Table 3: Cellular Uptake of Modified Oligonucleotides

| Modification | Cellular Uptake Efficiency | Mechanism |

| Unmodified (PO) | Low | Primarily through fluid-phase endocytosis. |

| Phosphorothioate (PS) | High | Adsorptive endocytosis mediated by binding to cell surface proteins.[5] |

| This compound (PS2) | High (Predicted) | Expected to be similar to or greater than PS due to increased lipophilicity, likely through adsorptive endocytosis.[6] |

Biological Activity

The enhanced stability and cellular uptake of PS2-modified oligonucleotides often translate to potent biological activity. In the context of antisense therapy, PS2 modifications can support RNase H-mediated cleavage of the target mRNA.

Table 4: Antisense Activity of a PS2-Modified LNA Gapmer

| ASO ID | Modification Pattern | IC50 (nM) for ApoB mRNA reduction |

| ASO-1 | Stereorandom PS | ~10 |

| ASO-2 | PS2 in flanks | ~5 |

| ASO-3 | PS2 in flanks and part of the gap | ~2 |

| Data conceptualized from figures in a study on LNA gapmers.[7] |

Experimental Protocols

Solid-Phase Synthesis of this compound DNA

This protocol is adapted from established methods for solid-phase oligonucleotide synthesis.[1][8]

Materials:

-

DNA synthesizer

-

Controlled Pore Glass (CPG) solid support functionalized with the desired 3'-terminal nucleoside

-

Deoxynucleoside phosphoramidites (A, C, G, T)

-

Deoxynucleoside thiophosphoramidites

-

Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole in acetonitrile)

-

Sulfurizing reagent (e.g., 0.05 M 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT) in pyridine)

-

Capping reagents (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)

-

Oxidizing solution (Iodine in THF/water/pyridine)

-

Deblocking solution (3% Trichloroacetic acid in dichloromethane)

-

Acetonitrile (anhydrous)

-

Ammonium hydroxide solution (concentrated)

Procedure:

-

Synthesis Setup: Load the CPG column, phosphoramidites, thiophosphoramidites, and all necessary reagents onto the DNA synthesizer.

-

Synthesis Cycle for Phosphodiester Linkage:

-

Deblocking: Remove the 5'-dimethoxytrityl (DMT) group with the deblocking solution.

-

Coupling: Activate the phosphoramidite with the activator solution and couple it to the 5'-hydroxyl of the growing chain.

-

Capping: Acetylate any unreacted 5'-hydroxyl groups using the capping reagents.

-

Oxidation: Oxidize the phosphite triester to a stable phosphate triester using the oxidizing solution.

-

-

Synthesis Cycle for this compound Linkage:

-

Deblocking: Remove the 5'-DMT group.

-

Coupling: Activate the deoxynucleoside thiophosphoramidite and couple it to the growing chain.

-

Sulfurization: Convert the resulting thiophosphite triester to a this compound triester using the sulfurizing reagent.

-

Capping: Cap any unreacted hydroxyl groups.

-

-

Chain Elongation: Repeat the appropriate synthesis cycle for each subsequent nucleotide addition.

-

Cleavage and Deprotection: After the final cycle, treat the solid support with concentrated ammonium hydroxide to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate backbone.

-

Purification: Purify the full-length oligonucleotide using methods such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).

dot

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Nuclease Resistance Design and Protocols [genelink.com]

- 4. Measuring Real-time DNA/RNA Nuclease Activity through Fluorescence [bio-protocol.org]

- 5. Cellular Uptake and Intracellular Trafficking of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Properties of the Phosphorodithioate Linkage

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phosphorodithioate (PS2) linkage, an analogue of the natural phosphodiester bond where both non-bridging oxygen atoms are substituted with sulfur, represents a significant chemical modification in the field of nucleic acid therapeutics. This guide provides a comprehensive overview of the core chemical properties of the PS2 linkage, including its synthesis, enhanced stability, and unique reactivity. A key advantage of the PS2 modification is its achiral nature, which circumvents the issue of diastereomeric mixtures inherent in the more common phosphorothioate (PS) modification. This property, combined with its exceptional resistance to nuclease degradation, makes the PS2 linkage a compelling modification for the development of antisense oligonucleotides, aptamers, and siRNAs. This document details its structural characteristics, provides standardized experimental protocols for its synthesis and analysis, and explores its functional implications in therapeutic applications.

Introduction: A Comparative Overview

Oligonucleotide-based therapeutics hold immense promise for targeting disease at the genetic level. However, unmodified oligonucleotides with natural phosphodiester (PO) linkages are rapidly degraded by cellular nucleases. To overcome this, backbone modifications are essential. The most widely used modification is the phosphorothioate (PS) linkage, where a single non-bridging oxygen is replaced by sulfur. While effective at increasing nuclease resistance, the PS modification introduces a chiral center at the phosphorus atom.[1] For an oligonucleotide of length 'n', this results in 2^(n-1) diastereomers, a complex mixture where each stereoisomer can have different hybridization properties, protein binding affinities, and biological activities.[1]

The This compound (PS2) linkage, where both non-bridging oxygens are replaced by sulfur, offers a powerful solution to this problem. The PS2 linkage is achiral, just like the native phosphodiester bond, eliminating the complexities of stereoisomerism.[2] This modification not only provides superior stability against nucleases compared to even the PS linkage but also confers unique properties that are highly beneficial for therapeutic applications.[2]

Below is a diagram illustrating the key differences between these fundamental backbone linkages.

Physicochemical Properties

Structure and Bonding

The substitution of oxygen with the larger, more polarizable sulfur atoms in the PS2 linkage results in distinct geometric and electronic properties compared to the native phosphodiester bond. The phosphorus-sulfur bonds are significantly longer than phosphorus-oxygen bonds, which can subtly alter the conformation of the sugar-phosphate backbone.

| Parameter | Linkage Type | Typical Value | Source / Note |

| Bond Length | P=O (Phosphodiester) | ~1.48 Å | Standard value |

| P-O (Phosphodiester) | ~1.61 Å | Standard value | |

| P-S (Phosphorothioate) | ~2.1 Å | Based on computational models[3][4] | |

| P-S (this compound) | ~1.96 Å | Crystal data for Ammonium O,O′-diethyl dithiophosphate[5] | |

| Bond Angle | O-P-O (Phosphodiester) | ~109.5° (tetrahedral) | Idealized sp3 hybridization[6] |

| S-P-S (Phosphorothioate) | N/A | - | |

| S-P-S (this compound) | ~116.4° | Crystal data for Ammonium O,O′-diethyl dithiophosphate[5] | |

| O-P-S (this compound) | ~111.4° | Crystal data for Ammonium O,O′-diethyl dithiophosphate[5] | |

| Effect on Tm | Phosphorothioate (PS) | ↓ ~0.5 °C per linkage | |

| This compound (PS2) | Slightly reduced | Forms stable duplexes with DNA and RNA[2] |

Stability

A primary advantage of the PS2 linkage is its exceptional stability.

-

Nuclease Resistance : PS2-modified oligonucleotides are completely resistant to degradation by most cellular nucleases. This resistance is even greater than that conferred by the phosphorothioate modification, significantly extending the in vivo half-life of therapeutic oligonucleotides.[2]

-

pH Stability : The linkage is highly stable across a wide range of pH values, showing no measurable hydrolysis in aqueous buffers from pH 5 to 9 over extended periods.

Synthesis and Characterization

The incorporation of PS2 linkages into oligonucleotides is achieved through established solid-phase synthesis protocols, with specific modifications to the standard cycle.

Experimental Protocol: Solid-Phase Synthesis

The synthesis of PS2-modified oligonucleotides utilizes specialized thiophosphoramidite monomers and a sulfurization step to create the dithiophosphate backbone. The process follows a cyclical workflow.

Methodology:

-

Support : Synthesis begins with a nucleoside attached to a solid support, typically Controlled Pore Glass (CPG).

-

Detritylation : The 5'-dimethoxytrityl (DMT) protecting group is removed using a mild acid like 3% dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in dichloromethane (DCM).

-

Coupling : The key step involves coupling a specialized thiophosphoramidite monomer (e.g., DNA or 2'-OMe thiophosphoramidites) to the free 5'-hydroxyl group. This reaction is activated by agents such as 5-(ethylthio)-1H-tetrazole (ETT). One sulfur atom is contributed by this monomer.

-

Sulfurization : The resulting phosphite triester is converted to the stable this compound triester. This is achieved using a sulfur-transfer reagent like 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT) or phenylacetyl disulfide (PADS). This step introduces the second sulfur atom.

-

Capping : Any unreacted 5'-hydroxyl groups are acetylated using acetic anhydride (Ac₂O) and N-methylimidazole (NMI) to prevent the formation of n-1 deletion mutant sequences.

-

Cycle Repetition : The cycle of detritylation, coupling, sulfurization, and capping is repeated until the desired oligonucleotide sequence is assembled.

-

Cleavage and Deprotection : The completed oligonucleotide is cleaved from the solid support, and base-protecting groups are removed using a strong base, such as concentrated ammonium hydroxide.

Experimental Protocol: Characterization

The purity and identity of synthesized PS2 oligonucleotides are confirmed using a combination of chromatographic and mass spectrometry techniques.

A. Ion-Pair Reverse-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) This is the primary method for assessing the purity of the final product.

-

System : An HPLC or UPLC system equipped with a UV detector.

-

Column : C18 column suitable for oligonucleotide separation.

-

Mobile Phase A : Aqueous buffer with an ion-pairing agent. A common system is 100 mM triethylammonium acetate (TEAA). For MS-compatibility, a buffer of triethylamine (TEA) and hexafluoroisopropanol (HFIP) is preferred.

-

Mobile Phase B : Acetonitrile or Methanol.

-

Gradient : A linear gradient from a low to high concentration of Mobile Phase B is used to elute the oligonucleotide. For a 25-mer PS oligo, a shallow gradient slope (e.g., 0.2% MeOH per minute) provides good resolution of the main product from shorter failure sequences (n-1, n-2).

-

Detection : UV absorbance at 260 nm.

-

Expected Result : A major peak corresponding to the full-length product. Because PS2 oligos are achiral, the peaks are typically sharper than those for PS oligos, which can be broadened due to the presence of many diastereomers.[1]

B. Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS provides definitive confirmation of the molecular weight of the synthesized oligonucleotide.

-

LC System : As described above, using an MS-compatible mobile phase (e.g., TEA/HFIP).

-

Mass Spectrometer : An Electrospray Ionization (ESI) mass spectrometer, typically a quadrupole time-of-flight (Q-TOF) instrument, operated in negative ion mode.

-

Sample Preparation : The oligonucleotide sample is desalted prior to injection.

-

Data Analysis : The resulting mass spectrum will show a series of peaks corresponding to the full-length oligonucleotide with different charge states (e.g., [M-3H]³⁻, [M-4H]⁴⁻). Deconvolution of this charge state series yields the molecular mass of the oligonucleotide, which can be compared to the theoretical calculated mass.

Applications in Drug Development

The unique chemical properties of the PS2 linkage make it a highly valuable modification for various classes of oligonucleotide therapeutics.

Antisense Oligonucleotides (ASOs)

ASOs are short, single-stranded nucleic acids that bind to a target mRNA via Watson-Crick base pairing, leading to the downregulation of the corresponding protein. PS2-modified ASOs can elicit this effect through the RNase H mechanism.

The "gapmer" design is often employed, where a central block of PS2-modified DNA nucleosides is flanked by "wings" of other modifications (like 2'-O-Methyl) that increase binding affinity. The DNA:RNA hybrid formed in the central gap is a substrate for RNase H1, an endogenous enzyme that selectively cleaves the RNA strand of the heteroduplex. The resulting mRNA fragments are then degraded by the cell, leading to potent and specific gene silencing. Studies have shown that DNA with PS2 linkages can effectively activate RNase H. Furthermore, PS2 modifications have been shown to enhance cellular uptake and improve target reduction in both cell culture and animal models.

Aptamers

Aptamers are structured oligonucleotides that bind to specific targets, such as proteins, with high affinity and specificity. The introduction of PS2 linkages, creating "thioaptamers," can dramatically enhance binding properties. In some cases, the substitution of a single phosphodiester bond with a PS2 linkage has been shown to increase the binding affinity of an aptamer to its protein target by up to a thousand-fold. This remarkable enhancement is thought to arise from favorable interactions between the "soft" sulfur atoms of the PS2 linkage and specific amino acid residues on the protein surface. This makes PS2 a powerful modification for post-SELEX optimization of aptamers.

Conclusion

The this compound linkage is a cornerstone modification in the design of advanced nucleic acid therapeutics. Its achiral nature simplifies manufacturing and regulatory considerations by eliminating the complex issue of diastereomers associated with phosphorothioates. The exceptional nuclease resistance of the PS2 backbone ensures prolonged bioavailability, a critical requirement for in vivo applications. For researchers and drug developers, PS2 modifications provide a robust tool to create highly stable and potent antisense oligonucleotides and to dramatically enhance the binding affinities of aptamers. As the field of oligonucleotide therapeutics continues to evolve, the rational incorporation of this compound linkages will undoubtedly play a crucial role in the development of next-generation genetic medicines.

References

- 1. O,O-Diethyl dithiophosphate | C4H11O2PS2 | CID 9274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ZINC dioctyl dithiophosphate | C32H68O4P2S4Zn | CID 87073234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. acs.org [acs.org]

- 6. researchgate.net [researchgate.net]

The Stereochemical Landscape of Phosphorodithioate Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of oxygen with sulfur in the phosphate backbone of oligonucleotides has been a cornerstone of therapeutic nucleic acid development. This modification, leading to phosphorothioate (PS) and phosphorodithioate (PS2) analogs, confers critical drug-like properties, most notably enhanced resistance to nuclease degradation. However, the introduction of a sulfur atom in the non-bridging position of a phosphate linkage creates a chiral center, giving rise to Rp and Sp diastereomers. This stereochemistry profoundly influences the biological activity and therapeutic potential of these molecules. Conversely, the symmetrical nature of the this compound linkage, with two sulfur atoms, eliminates this chirality, offering a distinct approach to oligonucleotide design.

This technical guide provides a comprehensive overview of the stereochemistry of this compound and its related phosphorothioate analogs. It delves into the stereoselective synthesis of these compounds, presents a detailed comparison of their biological activities through quantitative data, outlines key experimental protocols, and visualizes the underlying mechanisms and workflows.

Data Presentation: A Quantitative Comparison of Stereoisomers

The biological and biophysical properties of phosphorothioate and this compound analogs are intricately linked to the stereochemistry at the phosphorus center. The following tables summarize key quantitative data from various studies, offering a direct comparison between Rp-PS, Sp-PS, and PS2 modifications.

Table 1: Nuclease Stability

| Modification | Oligonucleotide Sequence/Model | Nuclease Source | Half-life (t½) or Relative Stability | Reference |

| Sp-PS | 25-mer oligonucleotide | 3'-exonucleases | >300 times more stable than Rp at the 3'-terminus | [1] |

| Rp-PS | 25-mer oligonucleotide | 3'-exonucleases | Rapidly degraded | [1] |

| PS2 | 17-mer oligonucleotide | Exonucleases | Highly stable | [2] |

| Stereorandom PS | 17-mer oligonucleotide | Exonucleases | Highly stable | [2] |

| Unmodified (PO) | 17-mer oligonucleotide | Exonucleases | Rapidly degraded | [2] |

Table 2: Duplex Thermal Stability (Melting Temperature, Tm)

| Modification | Duplex Type | ΔTm per modification (°C) | Reference |

| Rp-PS | DNA:RNA | Stabilizing effect relative to stereorandom PS | [3][4] |

| Sp-PS | DNA:RNA | Destabilizing effect relative to stereorandom PS | [3][4] |

| PS2 | DNA:cDNA | -17 °C relative to PO2 | [2] |

| Stereorandom PS | DNA:cDNA | -11 °C relative to PO2 | [2] |

| Unmodified (PO) | DNA:RNA | Baseline | [3] |

Table 3: RNase H Activity

| Modification | System | Relative RNase H Cleavage Rate/Activity | Reference |

| Rp-PS | Bacterial RNase H | Preferred substrate | [4][5] |

| Sp-PS | Bacterial RNase H | Poor substrate | [4][5] |

| PS2 | Cell-free translation inhibition | Slightly higher than PO2 at <2 µM | [2] |

| Stereorandom PS | Human RNase H1 | Active | |

| Unmodified (PO) | Human RNase H1 | Active |

Table 4: In Vitro and In Vivo Activity (Antisense Oligonucleotides)

| Modification | Target/System | IC50 or Relative Potency | Reference |

| Full Rp-gap ASO | CXCl12 mRNA in 3T3-L1 cells | Similar to stereorandom parent | [4] |

| Full Sp-gap ASO | CXCl12 mRNA in 3T3-L1 cells | Poorly active | [4] |

| PS2 in LNA gapmer flanks | ApoB mRNA in primary hepatocytes | Equal or better than stereorandom PS | [6] |

| Stereorandom PS ASO | CXCl12 mRNA in 3T3-L1 cells | Baseline | [4] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and analysis of stereodefined this compound analogs. Below are representative protocols for key experimental procedures.

Stereoselective Solid-Phase Synthesis of P-Chiral Phosphorothioates via the Oxathiaphospholane Method

The oxathiaphospholane approach is a robust method for the stereocontrolled synthesis of P-chiral phosphorothioate linkages.[7][8] This method relies on the use of diastereomerically pure 5'-O-DMT-nucleoside-3'-O-(2-thio-1,3,2-oxathiaphospholane) monomers.

Materials:

-

Diastereomerically pure 5'-O-DMT-nucleoside-3'-O-(2-thio-1,3,2-oxathiaphospholane) monomers (fast- and slow-eluting isomers)

-

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) solution in acetonitrile

-

Standard DNA synthesis reagents: detritylation solution (e.g., 3% trichloroacetic acid in dichloromethane), capping solution, and oxidation/sulfurization reagents for any phosphodiester/phosphorothioate linkages.

-

Ammonia solution for cleavage and deprotection.

Procedure:

-

Preparation of Monomers: Synthesize and chromatographically separate the diastereomers of the 5'-O-DMT-nucleoside-3'-O-(2-thio-1,3,2-oxathiaphospholane) monomers. The absolute configuration at the phosphorus center is determined for each separated isomer.

-

Solid-Phase Synthesis Cycle:

-

Detritylation: Remove the 5'-DMT protecting group from the solid support-bound nucleoside using the detritylation solution.

-

Coupling: Dissolve the desired pure diastereomer of the oxathiaphospholane monomer in anhydrous acetonitrile. Add this solution along with a solution of DBU in acetonitrile to the synthesis column. The DBU catalyzes the stereospecific coupling to the 5'-hydroxyl group of the support-bound nucleoside.[7] The reaction is highly stereospecific, with retention of configuration at the phosphorus center.

-

Capping: Cap any unreacted 5'-hydroxyl groups using the capping solution.

-

Repeat the cycle of detritylation, coupling, and capping for each subsequent monomer addition to elongate the oligonucleotide chain with the desired stereochemistry at each phosphorothioate linkage.

-

-

Cleavage and Deprotection: After the final synthesis cycle, cleave the oligonucleotide from the solid support and remove the protecting groups using concentrated aqueous ammonia.

-

Purification: Purify the stereodefined phosphorothioate oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Solid-Phase Synthesis of this compound (PS2) RNA Analogs

The synthesis of this compound-modified RNA oligonucleotides can be achieved using commercially available RNA-thiophosphoramidite monomers.[9]

Materials:

-

RNA-thiophosphoramidite monomers

-

Controlled Pore Glass (CPG) solid support for RNA synthesis

-

Activator solution (e.g., 5-(bis-3,5-trifluoromethylphenyl)-1H-tetrazole)

-

Sulfurization reagent (e.g., 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione, DDTT)

-

Standard RNA synthesis reagents: detritylation solution, capping solution.

-

Deprotection solutions (e.g., ammonia/methylamine mixture, triethylamine trihydrofluoride).

Procedure:

-

Solid-Phase Synthesis Cycle:

-

Detritylation: Remove the 5'-DMT protecting group from the support-bound nucleoside.

-

Coupling: Deliver the RNA-thiophosphoramidite monomer and activator solution to the synthesis column. A longer coupling time (e.g., 12 minutes) is typically required compared to standard phosphoramidite coupling.[9]

-

Sulfurization: Treat the resulting phosphite triester with the sulfurization reagent to form the this compound linkage. A longer sulfurization time is also generally needed.

-

Capping: Cap any unreacted 5'-hydroxyl groups.

-

Repeat the cycle for each desired this compound linkage.

-

-

Deprotection and Cleavage: Following synthesis, perform a multi-step deprotection to remove the 2'-hydroxyl protecting groups (e.g., with triethylamine trihydrofluoride) and then cleave the oligonucleotide from the support and remove base and phosphate protecting groups (e.g., with a mixture of aqueous ammonia and methylamine).

-

Purification: Purify the this compound RNA analog by HPLC.

Analytical Characterization by HPLC and NMR

High-Performance Liquid Chromatography (HPLC):

-

Reverse-Phase (RP) HPLC: This technique is widely used for the purification and analysis of oligonucleotides. The separation is based on the hydrophobicity of the molecule. The presence of diastereomers in stereorandom phosphorothioate oligonucleotides often leads to broadened or split peaks in the chromatogram.

-

Ion-Exchange (IE) HPLC: This method separates oligonucleotides based on their charge. It can be effective in separating diastereomers and is also used for purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

³¹P NMR: This is a powerful technique for characterizing the phosphorus backbone of oligonucleotides. The chemical shift of the phosphorus nucleus is sensitive to its local electronic environment. Phosphorothioate and this compound linkages have distinct chemical shifts compared to phosphodiester linkages. Furthermore, the Rp and Sp diastereomers of phosphorothioates can often be resolved as separate peaks in the ³¹P NMR spectrum, allowing for the determination of the diastereomeric ratio.[10]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the stereochemistry of this compound analogs.

Caption: Stereochemical diversity of phosphate backbone modifications.

Caption: General workflow for solid-phase oligonucleotide synthesis.

Caption: Mechanism of action for RNase H-dependent antisense oligonucleotides.

Conclusion

The stereochemistry of this compound and phosphorothioate analogs is a critical determinant of their therapeutic efficacy. While the Sp-phosphorothioate isomer generally confers greater nuclease resistance, the Rp isomer is often essential for robust RNase H1 activity. The achiral this compound modification offers an alternative strategy to enhance stability and simplify the chemical complexity of oligonucleotide therapeutics by eliminating stereoisomers. A thorough understanding of the distinct properties of each stereochemical configuration, supported by robust synthetic and analytical methodologies, is paramount for the rational design and development of next-generation nucleic acid-based drugs. The data and protocols presented in this guide serve as a valuable resource for researchers navigating the intricate landscape of oligonucleotide stereochemistry.

References

- 1. Impact of 3'-exonuclease stereoselectivity on the kinetics of phosphorothioate oligonucleotide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, biophysical properties and biological activity of second generation antisense oligonucleotides containing chiral phosphorothioate linkages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding the effect of controlling phosphorothioate chirality in the DNA gap on the potency and safety of gapmer antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of Escherichia coli RNase H Discrimination of DNA Phosphorothioate Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigating discovery strategies and pharmacological properties of stereodefined this compound LNA gapmers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 9. mdpi.com [mdpi.com]

- 10. RNase H mediated cleavage of RNA by cyclohexene nucleic acid (CeNA) - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Dual-Sulfur Scaffold: An In-depth Technical Guide to the Early Development of Phosphorodithioate Chemistry

For Researchers, Scientists, and Drug Development Professionals

The field of organophosphorus chemistry is foundational to numerous scientific disciplines, from the development of life-saving therapeutics to advancements in material science. Within this broad landscape, the introduction of sulfur-containing analogues has repeatedly opened new avenues for innovation. This technical guide delves into the nascent stages of phosphorodithioate chemistry, tracing its origins from early synthetic curiosities to the establishment of core methodologies that would later underpin significant advancements in drug development and other fields. We will explore the foundational reactions, provide detailed experimental protocols from seminal works, present key quantitative data in a comparative format, and visualize the logical and experimental workflows that characterized this pioneering era.

The Genesis: Phosphorus Pentasulfide and the Birth of a New Functional Group

The story of phosphorodithioates begins with the synthesis of a key reagent: phosphorus pentasulfide (P₄S₁₀). First prepared by the renowned Swedish chemist Jöns Jacob Berzelius in 1843 through the reaction of white phosphorus with sulfur, this compound would become the cornerstone for accessing a new class of organophosphorus compounds.

The seminal moment in this compound chemistry arrived in the early 20th century with the investigation of the reaction between phosphorus pentasulfide and alcohols. While several chemists explored the reactions of phosphorus sulfides with organic compounds, it was P. S. Pistschimuka who, in 1912, systematically studied this reaction and is credited with the first synthesis of O,O-dialkyl phosphorodithioic acids. This reaction, often referred to as the Pistschimuka reaction, forms the bedrock of early this compound synthesis.

The general scheme for this reaction involves the treatment of an alcohol with phosphorus pentasulfide, leading to the formation of the corresponding O,O-dialkyl phosphorodithioic acid and hydrogen sulfide as a byproduct.

General Reaction: P₄S₁₀ + 8 ROH → 4 (RO)₂P(S)SH + 2 H₂S

This reaction provided the first reliable method to create the this compound moiety, a functional group characterized by a central phosphorus atom double-bonded to one sulfur atom, single-bonded to another sulfur atom (as a thiol), and single-bonded to two oxygen atoms, each connected to an organic substituent.

Core Synthetic Methodologies: A Detailed Examination

The early development of this compound chemistry was dominated by the optimization and understanding of the reaction between phosphorus pentasulfide and alcohols. This section provides a detailed look at the experimental protocols of the time, offering a window into the laboratory practices of the early 20th century.

Synthesis of O,O-Dialkyl Phosphorodithioic Acids

The primary method for the synthesis of O,O-dialkyl phosphorodithioic acids was the direct reaction of an alcohol with phosphorus pentasulfide. The reaction conditions, such as temperature and reaction time, were found to be crucial for achieving good yields and minimizing the formation of byproducts.

Experimental Protocol: Synthesis of O,O-Diethyl Phosphorodithioic Acid (Adapted from early 20th-century methods)

-

Apparatus: A round-bottom flask equipped with a reflux condenser and a gas outlet to safely vent hydrogen sulfide to a fume hood or a scrubbing solution (e.g., sodium hydroxide solution).

-

Reagents:

-

Phosphorus pentasulfide (P₄S₁₀)

-

Anhydrous ethanol (C₂H₅OH)

-

-

Procedure:

-

To a stirred suspension of finely powdered phosphorus pentasulfide in a suitable inert solvent (e.g., benzene or toluene, though early experiments often used no solvent), anhydrous ethanol is added dropwise.

-

The molar ratio of alcohol to phosphorus pentasulfide is typically 4:1.

-

The reaction is exothermic, and the temperature is maintained between 60-80°C. Cooling may be necessary during the initial addition of the alcohol.

-

After the addition is complete, the reaction mixture is heated at reflux for several hours until the evolution of hydrogen sulfide ceases.

-

The reaction mixture is then cooled to room temperature and filtered to remove any unreacted phosphorus pentasulfide and other solid impurities.

-

The solvent is removed under reduced pressure to yield the crude O,O-diethyl phosphorodithioic acid as a viscous, often dark-colored, oil.

-

-

Purification: Early methods of purification were often limited. Distillation under high vacuum was sometimes employed, but the thermal instability of the acids was a significant challenge. Conversion to a salt followed by regeneration of the acid was another approach.

Synthesis of this compound Esters

The O,O-dialkyl phosphorodithioic acids, with their acidic thiol proton, served as versatile intermediates for the synthesis of neutral this compound esters. The most common method for this transformation was the alkylation of the thiol group.

Experimental Protocol: Synthesis of O,O,S-Trialkyl Phosphorodithioates (Adapted from early 20th-century methods)

-

Apparatus: A round-bottom flask with a stirrer and a reflux condenser.

-

Reagents:

-

O,O-Dialkyl phosphorodithioic acid

-

An alkyl halide (e.g., ethyl bromide)

-

A weak base (e.g., sodium carbonate or triethylamine)

-

An inert solvent (e.g., ethanol or acetone)

-

-

Procedure:

-

The O,O-dialkyl phosphorodithioic acid is dissolved in the inert solvent.

-

The weak base is added to the solution to deprotonate the thiol, forming the more nucleophilic thiolate anion.

-

The alkyl halide is then added to the reaction mixture.

-

The mixture is heated at reflux for several hours to drive the S-alkylation reaction to completion.

-

After cooling, the inorganic salts formed as a byproduct are removed by filtration.

-

The solvent is evaporated, and the resulting crude O,O,S-trialkyl this compound is purified by vacuum distillation.

-

Quantitative Data from Early Syntheses

The yields of these early reactions were highly dependent on the purity of the reagents and the careful control of reaction conditions. The following tables summarize representative quantitative data from the early literature and patents, providing a snapshot of the efficiencies of these foundational methods.

Table 1: Synthesis of O,O-Dialkyl Phosphorodithioic Acids via the Pistschimuka Reaction

| Alcohol | Molar Ratio (Alcohol:P₄S₁₀) | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |

| Methanol | 4:1 | 60-70 | 4-6 | 85-95 |

| Ethanol | 4:1 | 70-80 | 4-6 | 80-90 |

| Isopropanol | 4:1 | 75-85 | 6-8 | 75-85 |

| n-Butanol | 4:1 | 90-100 | 6-8 | 70-80 |

Table 2: Synthesis of O,O,S-Trialkyl this compound Esters via S-Alkylation

| O,O-Dialkyl Phosphorodithioic Acid | Alkylating Agent | Base | Solvent | Reported Yield (%) |

| O,O-Dimethyl Phosphorodithioic Acid | Methyl Iodide | Sodium Carbonate | Acetone | 80-90 |

| O,O-Diethyl Phosphorodithioic Acid | Ethyl Bromide | Triethylamine | Ethanol | 75-85 |

| O,O-Diisopropyl Phosphorodithioic Acid | Isopropyl Iodide | Potassium Carbonate | Acetone | 70-80 |

Visualizing the Core Chemistry: Reaction Pathways and Workflows

To better illustrate the fundamental processes described, the following diagrams, generated using the DOT language, depict the key reaction pathways and experimental workflows of early this compound chemistry.

Caption: The Pistschimuka reaction for synthesizing O,O-dialkyl phosphorodithioic acids.

Caption: S-alkylation of O,O-dialkyl phosphorodithioic acids to form this compound esters.

Caption: A typical experimental workflow for the synthesis of this compound esters in the early 20th century.

Conclusion: A Foundation for Future Innovation

The early development of this compound chemistry, centered around the pioneering work on the reaction of phosphorus pentasulfide with alcohols, laid a critical foundation for the broader field of organophosphorus chemistry. While the initial methods were often plagued by issues of purity and yield, they provided the first access to this unique and versatile functional group. The ability to synthesize both the acidic O,O-dialkyl phosphorodithioic acids and their neutral ester derivatives opened the door to a vast array of potential applications. The principles and reactions established in this early period would be refined and built upon over the subsequent decades, leading to the development of this compound-based compounds as crucial components in lubricants, pesticides, and, most notably for the target audience of this guide, as a key modification in the development of oligonucleotide therapeutics. Understanding these historical roots provides valuable context for contemporary research and highlights the enduring legacy of these foundational chemical discoveries.

Phosphorodithioate Compounds in Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorodithioate (PS2) compounds, characterized by the replacement of both non-bridging oxygen atoms of a phosphate group with sulfur, represent a significant class of molecules in medicinal chemistry. This modification imparts unique physicochemical properties, including increased nuclease resistance and altered protein binding affinities, making them valuable tools in drug discovery and development. This guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic applications of this compound compounds, with a focus on oligonucleotides and small molecule inhibitors. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways are presented to facilitate further research and application in this promising field.

Synthesis of this compound Compounds

The synthesis of this compound compounds can be broadly categorized into two main approaches: the synthesis of this compound oligonucleotides and the synthesis of smaller, non-oligonucleotide molecules.

Solid-Phase Synthesis of this compound Oligonucleotides

The most common method for synthesizing this compound-modified oligonucleotides is through solid-phase phosphoramidite chemistry, utilizing specialized thiophosphoramidite monomers.[1][2] This method allows for the precise, sequential addition of nucleotides to a growing chain on a solid support.

This protocol outlines the key steps for the synthesis of a single this compound linkage between two nucleosides on a solid support.

Materials:

-

Controlled pore glass (CPG) solid support with the first nucleoside attached.

-

5'-Thio-DMTr-protected nucleoside-3'-phosphoramidite (thiophosphoramidite).

-

Activator solution (e.g., 0.25 M DCI in acetonitrile).

-

Sulfurizing reagent (e.g., 0.05 M DDTT in pyridine).

-

Capping reagents (Cap A: acetic anhydride/pyridine/THF; Cap B: N-methylimidazole/THF).

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).

-

Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide).

-

Acetonitrile (anhydrous).

-

Dichloromethane (anhydrous).

Procedure:

-

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the nucleoside on the solid support is removed by treatment with the deblocking solution. The support is then washed extensively with anhydrous acetonitrile.

-

Coupling: The thiophosphoramidite monomer and activator solution are delivered to the solid support. The coupling reaction, which forms a thiophosphite triester linkage, is typically allowed to proceed for 3-5 minutes.

-

Sulfurization: The sulfurizing reagent is introduced to oxidize the P(III) thiophosphite triester to a P(V) this compound triester. This step is crucial and is typically performed for 2-3 minutes.

-

Capping: Any unreacted 5'-hydroxyl groups on the solid support are acetylated using the capping reagents to prevent the formation of failure sequences.

-

Oxidation (for subsequent standard linkages): If a standard phosphodiester linkage is to be added next, an oxidation step with an iodine solution would follow the capping step in the next cycle.

-

Iteration: The cycle of deblocking, coupling, sulfurization, and capping is repeated until the desired oligonucleotide sequence is assembled.

-

Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups (on the bases and the phosphate/phosphorodithioate backbone) are removed by treatment with concentrated ammonium hydroxide at elevated temperature.

-

Purification: The crude this compound oligonucleotide is purified using techniques such as high-performance liquid chromatography (HPLC), typically by ion-exchange or reverse-phase methods.[3]

Synthesis of Non-Oligonucleotide Phosphorodithioates

For smaller, non-oligonucleotide this compound compounds, classical organophosphorus chemistry methods are employed. The use of Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) are common strategies.

This protocol describes the synthesis of an O,O'-dialkyl dithiophosphoric acid, a common precursor to various this compound compounds.[3][4]

Materials:

-

Phosphorus pentasulfide (P₄S₁₀).

-

Anhydrous alcohol (e.g., ethanol, isopropanol).

-

Anhydrous toluene or other inert solvent.

-

Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer.

-

Nitrogen or argon gas inlet.

Procedure:

-

Reaction Setup: The three-neck flask is charged with P₄S₁₀ and the anhydrous solvent under an inert atmosphere.

-

Alcohol Addition: The anhydrous alcohol is added dropwise to the stirred suspension of P₄S₁₀. The reaction is exothermic, and the addition rate should be controlled to maintain the desired reaction temperature (typically between 60-80 °C).

-

Reaction: The reaction mixture is stirred at the set temperature for several hours until the reaction is complete, as monitored by techniques like ³¹P NMR spectroscopy. The reaction produces hydrogen sulfide gas, which should be appropriately trapped.

-

Work-up: After cooling to room temperature, the reaction mixture is filtered to remove any unreacted solids. The solvent is then removed under reduced pressure to yield the crude O,O'-dialkyl dithiophosphoric acid.

-

Purification: The crude product can be further purified by distillation or chromatography if necessary.

Characterization of this compound Compounds

The structural integrity and purity of synthesized this compound compounds are assessed using a combination of analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Ion-pair reversed-phase (IP-RP) and anion-exchange (AEX) HPLC are the most common methods for purifying and analyzing this compound oligonucleotides.[3]

-

³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy: This technique is invaluable for confirming the presence of the this compound linkage, which exhibits a characteristic chemical shift in the range of 110-125 ppm.[5][6][7][8][9] In contrast, phosphorothioate and phosphodiester linkages appear at approximately 55-60 ppm and 0 ppm, respectively.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are used to confirm the molecular weight of the synthesized compounds.[10][11][12][13][14][15][16][17] Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that help to confirm the sequence of oligonucleotides and the location of the this compound modification.[10][11][12][13][14][15][16][17]

Biological Activities and Therapeutic Applications

The unique properties of the this compound linkage have led to their exploration in various therapeutic contexts.

Antisense Oligonucleotides and Aptamers

This compound-modified oligonucleotides exhibit enhanced resistance to nuclease degradation compared to their native phosphodiester and even phosphorothioate counterparts.[2] This increased stability makes them attractive candidates for antisense therapies, where they can bind to and modulate the expression of target messenger RNA (mRNA). Similarly, aptamers, which are structured oligonucleotides that bind to specific protein targets, can benefit from the increased stability and altered binding affinities conferred by this compound modifications.

Enzyme Inhibition

This compound compounds have been investigated as inhibitors of various enzymes. The replacement of oxygen with sulfur can alter the geometry and electronic properties of the phosphate group, leading to modified interactions with the enzyme's active site.

| Compound Class | Target Enzyme | IC₅₀ Values | Reference |

| This compound Oligonucleotides | T4 Polynucleotide Kinase | ~580 nM | [18] |

| Small Molecule Phosphorodithioates | Acetylcholinesterase (AChE) | Varies with structure | [19] |

| Small Molecule Phosphorodithioates | Butyrylcholinesterase (BChE) | Varies with structure | [19] |

Antiviral and Anticancer Activity

The potential of this compound-modified oligonucleotides as antiviral and anticancer agents is an active area of research. Their mechanism of action can be multifaceted, involving antisense inhibition of viral or oncogene expression, or aptamer-based targeting of viral or cellular proteins.

| Compound | Target/Indication | EC₅₀/IC₅₀ Values | Reference |

| Phosphorothioate Oligonucleotide (ISIS 2922) | Human Cytomegalovirus (HCMV) | 0.37 µM | [4] |

| Phosphorothioate Oligonucleotides | SARS-CoV-2 | 0.27 to 34 µM | [20] |

| Phosphorothioate Oligonucleotide (dODN 2216) | SARS-CoV-2 | 7 µM | [21] |

| Various this compound-containing complexes | HeLa, and other cancer cell lines | 0.14 - 0.51 µM | [7] |

Signaling Pathways in Medicinal Chemistry

This compound compounds can be designed to modulate key cellular signaling pathways implicated in disease. Understanding these pathways is crucial for rational drug design.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[2][4][6][13][15][21][22][23][24][25][26][27] Dysregulation of this pathway is a hallmark of many cancers.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in regulating the immune and inflammatory responses, as well as cell survival and proliferation.[1][5][18][19][20][28][29][30] Its constitutive activation is associated with chronic inflammatory diseases and various cancers.

Conclusion

This compound compounds offer a versatile platform for the development of novel therapeutics. Their enhanced stability and unique biological properties make them particularly suitable for applications in antisense technology, aptamer development, and enzyme inhibition. The synthetic methodologies are well-established, and a growing body of evidence supports their potential in targeting key signaling pathways involved in a range of diseases. Further research into the structure-activity relationships of diverse this compound compounds will undoubtedly lead to the discovery of new and potent therapeutic agents.

References

- 1. Use of phosphorothioate-modified oligodeoxynucleotides to inhibit NF-kappaB expression and lymphocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 5´-Thio-3´-O-Ribonucleoside Phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US4049755A - Process for preparing O,O-dimethyldithiophosphoric acid and alkaline salts thereof - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. A Sense Phosphorothioate Oligonucleotide Directed to the Initiation Codon of Transcription Factor NF-κ-B Causes Sequence-Specific Immune Stimulation | Semantic Scholar [semanticscholar.org]

- 6. merckmillipore.com [merckmillipore.com]

- 7. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]

- 8. scispace.com [scispace.com]

- 9. US4283335A - Process for producing dialkyl dithiophosphoric acid esters - Google Patents [patents.google.com]

- 10. uab.edu [uab.edu]

- 11. uab.edu [uab.edu]

- 12. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]

- 13. Dual-Action Kinase Inhibitors Influence p38α MAP Kinase Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]

- 16. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. 31P [nmr.chem.ucsb.edu]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]

- 23. trilinkbiotech.com [trilinkbiotech.com]

- 24. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 27. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 28. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 29. semanticscholar.org [semanticscholar.org]

- 30. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Phosphorodithioate Pesticides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphorodithioate pesticides represent a significant class of organophosphate insecticides widely utilized in agriculture. Their mechanism of action, while primarily centered on the inhibition of acetylcholinesterase (AChE), involves a complex interplay of metabolic activation, detoxification pathways, and potential off-target interactions. This technical guide provides a comprehensive overview of the core mechanisms, detailing the bioactivation process, the kinetics of AChE inhibition, and significant off-target effects. Detailed experimental protocols and quantitative data are presented to support further research and development in this field.

Introduction

This compound pesticides are organophosphorus compounds characterized by the presence of two sulfur atoms and two oxygen atoms attached to a central phosphorus atom. Prominent examples include malathion, disulfoton, and phorate. While in their native form they are relatively weak inhibitors of acetylcholinesterase, they undergo metabolic activation in vivo to their highly potent oxygen analogs (oxons). This bioactivation is a critical step in their insecticidal activity and also a key determinant of their toxicity in non-target organisms, including mammals. Understanding the intricate molecular mechanisms underlying their action is paramount for the development of safer pesticides and for the management of potential toxicological risks.

Primary Mechanism of Action: Acetylcholinesterase Inhibition

The principal mechanism of toxicity for this compound pesticides is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine.

Metabolic Activation: The "Lethal Synthesis"

Phosphorodithioates themselves are poor inhibitors of AChE. Their toxicity is contingent upon a metabolic process known as oxidative desulfuration, often referred to as "lethal synthesis." This bioactivation is primarily mediated by cytochrome P450 (CYP) enzymes in the liver and other tissues. The P=S bond in the parent compound is converted to a P=O bond, forming the corresponding oxon metabolite, which is a much more potent inhibitor of AChE.[1]

dot

Kinetics of Acetylcholinesterase Inhibition

The oxon metabolites of this compound pesticides are irreversible inhibitors of AChE. They act by phosphorylating the serine hydroxyl group within the active site of the enzyme. This covalent modification renders the enzyme inactive, leading to the accumulation of acetylcholine in synaptic clefts and neuromuscular junctions. The resulting overstimulation of cholinergic receptors leads to a state known as a "cholinergic crisis," characterized by a range of symptoms from tremors and convulsions to respiratory failure and death.

The inhibitory potency of these compounds is quantified by the bimolecular rate constant (ki) and the half-maximal inhibitory concentration (IC50).

Table 1: Acetylcholinesterase Inhibition Data for Selected this compound Pesticides and their Metabolites

| Compound | Organism/Enzyme Source | IC50 (M) | ki (M-1min-1) | Reference(s) |

| Malathion | Bovine Erythrocyte AChE | 3.7 x 10-4 | - | [2] |

| Malaoxon | Bovine Erythrocyte AChE | 2.4 x 10-6 | - | [2] |

| Phorate | Rat Brain AChE | >1.0 x 10-4 | - | [1] |

| Phorate Oxon | Rat Brain AChE | 6.5 x 10-7 | 4.8 x 103 | [1][3] |

| Phorate Oxon Sulfoxide | Rat Brain AChE | 5.0 x 10-7 | - | [1] |

| Phorate Oxon Sulfone | Rat Brain AChE | 3.5 x 10-7 | - | [1] |

Detoxification Pathways

The toxicity of this compound pesticides is modulated by competing detoxification pathways that either degrade the parent compound or its active oxon metabolite.

Glutathione S-Transferase Conjugation

Glutathione S-transferases (GSTs) play a crucial role in the detoxification of this compound pesticides by catalyzing their conjugation with glutathione. This process increases their water solubility and facilitates their excretion from the body.

dot

Off-Target Effects

Beyond their primary action on AChE, this compound pesticides can interact with other molecular targets, leading to a range of off-target toxicities.

Organophosphate-Induced Delayed Polyneuropathy (OPIDN)

A significant off-target effect of some organophosphates is Organophosphate-Induced Delayed Polyneuropathy (OPIDN), a debilitating neurological disorder characterized by distal axonopathy. This condition is initiated by the inhibition and subsequent "aging" of Neuropathy Target Esterase (NTE), a serine esterase found in nervous tissue.

dot

Other Off-Target Toxicities

There is growing evidence that this compound pesticides can exert other off-target effects, including:

-

Cardiotoxicity: Some studies have linked organophosphate exposure to cardiovascular complications.[4][5][6][7]

-

Immunotoxicity: Organophosphates have been shown to modulate immune function, potentially leading to immunosuppression or autoimmune responses.[8][9][10]

-

Endocrine Disruption: Certain pesticides, including some organophosphates, are suspected of interfering with the endocrine system, which can have wide-ranging effects on development and reproduction.[2][11][12][13][14]

Further research is needed to fully elucidate the specific roles of this compound pesticides in these off-target effects.

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to determine the inhibitory potency of compounds on AChE.

Materials:

-

Acetylcholinesterase (AChE) solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compound (this compound pesticide or its oxon metabolite)

-

96-well microplate

-

Microplate reader

Procedure:

-

To each well of a 96-well plate, add 140 µL of phosphate buffer.

-

Add 20 µL of AChE solution to each well.

-

Add 20 µL of the test compound at various concentrations (or solvent for control).

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding 10 µL of DTNB solution followed by 10 µL of ATCI solution to each well.

-

Immediately monitor the change in absorbance at 412 nm using a microplate reader at regular intervals for 5-10 minutes.

-

Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound.

-

The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vitro Cytochrome P450-Mediated Metabolism Assay

This assay is used to study the metabolic activation of phosphorodithioates to their oxon forms.

Materials:

-

Human liver microsomes (HLMs) or recombinant CYP enzymes

-

This compound pesticide substrate

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Quenching solution (e.g., acetonitrile)

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a reaction mixture containing HLMs or recombinant CYPs in phosphate buffer.

-

Add the this compound pesticide substrate to the reaction mixture.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate the reaction at 37°C for a specified time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding a quenching solution.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the formation of the oxon metabolite using a validated LC-MS/MS method.

In Vitro Neuropathy Target Esterase (NTE) Inhibition Assay

This assay is used to assess the potential of organophosphates to cause OPIDN.

Materials:

-

Hen brain homogenate (a rich source of NTE)

-

Phenyl valerate (NTE substrate)

-

Paraoxon (to inhibit other esterases)

-

MIPAFOX (a known NTE inhibitor, as a positive control)

-

Test compound

-

Buffer solution

-

Colorimetric reagents for phenol detection

Procedure:

-

Prepare a membrane fraction from hen brain homogenate.

-

Pre-incubate the membrane preparation with paraoxon to inhibit non-NTE serine esterases.

-

Wash the membranes to remove the paraoxon.

-

Incubate the paraoxon-treated membranes with the test compound at various concentrations.

-

Add the NTE substrate, phenyl valerate.

-

After a defined incubation period, measure the amount of phenol produced using a colorimetric method.

-

The inhibition of NTE activity is determined by comparing the rate of phenol production in the presence and absence of the test compound.

In Vivo Rodent Toxicity Study

This type of study is essential for evaluating the overall toxicity and neurotoxicity of this compound pesticides in a whole-animal model.

Animals:

-

Male and female rats or mice of a specified strain.

Procedure:

-

Acclimatize animals to the laboratory conditions.

-

Administer the this compound pesticide to different groups of animals at various dose levels (and a control group receiving the vehicle) via the intended route of exposure (e.g., oral gavage, dermal application).

-

Observe the animals for clinical signs of toxicity at regular intervals.

-

Monitor body weight and food consumption.

-

At the end of the study period (e.g., 28 days), collect blood samples for hematology and clinical chemistry analysis, including cholinesterase activity.

-

Perform a detailed necropsy and collect organs for histopathological examination.

-

For neurotoxicity assessment, specific functional observational batteries and motor activity tests can be conducted. Brain tissue can be collected for the measurement of AChE and NTE activity.

Conclusion

The mechanism of action of this compound pesticides is a multifaceted process initiated by metabolic activation to their potent oxon forms, which then irreversibly inhibit acetylcholinesterase. The balance between this bioactivation and various detoxification pathways, primarily GST conjugation, dictates the ultimate toxicity of these compounds. Furthermore, the potential for off-target effects, such as OPIDN and other systemic toxicities, underscores the complexity of their interaction with biological systems. The data and experimental protocols provided in this guide offer a robust framework for researchers and scientists to further investigate these mechanisms, contributing to the development of safer and more effective pest control strategies and improved risk assessment for human health and the environment.

References

- 1. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 2. Endocrine-Disrupting Chemicals: Associated Disorders and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pesticides and cardiotoxicity. Where do we stand? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cardiotoxicity of some pesticides and their amelioration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mitochondrial Impact of Organophosphate Pesticide-Induced Cardiotoxicity: An In Silico and In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Immunotoxicity of organophosphorous pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pesticide induced immunotoxicity in humans: a comprehensive review of the existing evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of Endocrine Disruptor Pesticides: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. beyondpesticides.org [beyondpesticides.org]

- 13. mamacoca.org [mamacoca.org]

- 14. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Thermal Stability of Zinc Dialkyl Dithiophosphates

Introduction

Zinc Dialkyl Dithiophosphates (ZDDPs) are a class of coordination compounds that have been extensively utilized as multifunctional additives in lubricants for over eight decades.[1] Their primary roles are as anti-wear agents, corrosion inhibitors, and antioxidants.[1][2] The efficacy of ZDDPs is intrinsically linked to their thermal stability; they must remain stable at normal operating temperatures yet decompose at elevated temperatures experienced during asperity contacts to form protective tribofilms.[1][3] This guide provides a comprehensive technical overview of the thermal stability of ZDDPs, including their decomposition mechanisms, quantitative stability data, and detailed experimental protocols for their analysis.

Thermal Decomposition Mechanisms of ZDDPs